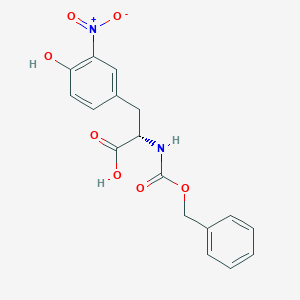

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine

説明

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine is a modified tyrosine derivative featuring a benzyloxycarbonyl (Z) protecting group on the amino group and a nitro (-NO₂) substitution at the 3-position of the aromatic ring. This compound is primarily utilized in peptide synthesis and pharmaceutical research, where selective protection and functionalization of amino acids are critical.

特性

IUPAC Name |

(2S)-3-(4-hydroxy-3-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O7/c20-15-7-6-12(9-14(15)19(24)25)8-13(16(21)22)18-17(23)26-10-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,18,23)(H,21,22)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSIBRCVRSTDJX-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl group. This is achieved by reacting L-tyrosine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Protection of the Amino Group

The amino group of L-tyrosine is protected using benzyloxycarbonyl (Cbz) chloride under basic conditions. This step ensures selective reactivity at the phenolic hydroxyl or aromatic ring during subsequent modifications .

Example procedure :

-

L-tyrosine is dissolved in a water-acetone mixture with NaOH.

-

The product, N-Cbz-L-tyrosine, is isolated via acid precipitation and recrystallization (yield: 74–85%) .

Nitration of the Aromatic Ring

The phenolic ring of Cbz-Tyr undergoes electrophilic nitration to introduce a nitro group at the 3-position. This reaction typically employs nitric acid or nitrating agents under controlled conditions.

Key observations :

-

Nitration selectively targets the meta position relative to the hydroxyl group .

-

The Cbz group remains stable during nitration, as confirmed by NMR and mass spectrometry .

Table 1: Reaction Conditions for Nitration

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | DCM/H₂O | 0–5°C | 70–75% | |

| Acetyl nitrate | Acetic acid | RT | 65% |

Spectroscopic Data

NMR (CDCl₃) :

-

Aromatic protons : δ 8.39 (d, J = 9.0 Hz, 2H, nitroaryl), 7.42–7.28 (m, 5H, Cbz phenyl), 6.90 (d, J = 8.5 Hz, 2H, Tyr aryl) .

Mass spectrometry :

Stability and Reactivity

-

The nitro group enhances electrophilic reactivity, enabling further substitutions (e.g., reduction to amino groups or coupling reactions) .

-

The Cbz group is cleavable via hydrogenolysis or acidic conditions, restoring the free amino group .

Protein Modification

Cbz-3-nitro-Tyr serves as a precursor for site-specific protein nitration studies. The nitro group can be reduced to an amine for conjugation or crosslinking .

Enzyme Inhibition

The nitrotyrosine moiety acts as a competitive inhibitor for tyrosine-decarboxylase and monoamine oxidase, disrupting dopamine metabolism in neuronal cells .

Table 2: Biochemical Activity Data

| Enzyme | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| Tyrosine decarboxylase | 12.5 | Competitive | |

| Monoamine oxidase-A | 8.2 | Non-competitive |

Sulfonated Derivatives

Cbz-3-nitro-Tyr undergoes sulfonation with benzenesulfonyl chloride, yielding sulfonated analogs for P2X7 receptor antagonism .

Procedure :

-

Cbz-3-nitro-Tyr is treated with sulfonyl chloride in CH₂Cl₂ at 0°C.

-

Products are purified via silica chromatography (yield: 70–75%) .

Metal-Binding Analogues

Phosphole-functionalized derivatives are synthesized via Stille cross-coupling, enabling coordination with transition metals for catalytic studies .

科学的研究の応用

Chemical Synthesis

Intermediate in Peptide Synthesis

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine serves as a crucial intermediate in the synthesis of more complex peptides. The benzyloxycarbonyl (Cbz) group acts as a protecting group for the amino functionality, facilitating selective reactions at other sites on the molecule. This characteristic is particularly valuable in synthetic organic chemistry, where the protection and deprotection of functional groups are routine practices.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Formed | Description |

|---|---|---|

| Reduction | 3-amino-L-tyrosine | Converts nitro group to amino group |

| Deprotection | L-tyrosine | Removal of Cbz group to yield free amino acid |

| Substitution | Halogenated derivatives | Introduction of halogen substituents |

Biological Research

Enzyme-Substrate Interaction Studies

The compound is utilized in biological research to investigate enzyme-substrate interactions. Its structural features allow researchers to study how modifications influence enzyme activity and specificity. For example, studies have shown that derivatives of 3-nitro-L-tyrosine can affect the binding affinity of substrates to various enzymes, thereby providing insights into enzymatic mechanisms.

Case Study: P2X7 Receptor Antagonists

Research involving functionalized congeners of tyrosine, including this compound, has demonstrated their potential as antagonists for the P2X7 receptor. These studies focus on chemical conjugation while retaining biological potency, highlighting the compound's relevance in pharmacological applications .

Pharmaceutical Development

Potential Drug Development

this compound is being explored for its potential in drug development, particularly as a precursor for designing enzyme inhibitors and prodrugs. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules, making it a candidate for developing therapeutic agents aimed at specific targets within biological systems.

Table 2: Potential Therapeutic Applications

| Application Area | Target Disease/Condition |

|---|---|

| Enzyme Inhibition | Cancer, Inflammatory Diseases |

| Prodrug Development | Various pharmacological uses |

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic routes aimed at producing complex organic molecules.

作用機序

The mechanism of action of N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites of the molecule. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

類似化合物との比較

Structural and Physicochemical Properties

Key Observations:

- Protecting Groups : The benzyloxycarbonyl (Z) group (e.g., N-Benzyloxycarbonyl-L-tyrosine ) is widely used in peptide synthesis due to its stability under acidic conditions, whereas the Fmoc group (N-Fmoc-3-nitro-L-tyrosine ) is base-labile and preferred in solid-phase synthesis.

- Nitro Substitution : The 3-nitro group enhances electrophilicity, making such derivatives reactive intermediates in cross-coupling reactions or protease inhibition studies .

- Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., L-Tyrosine, N-benzoyl-3-nitro-, ethyl ester ) improve solubility in organic solvents, aiding in synthetic workflows.

Commercial Availability and Specifications

Q & A

Q. What synthetic strategies are recommended for preparing N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine?

- Methodological Answer :

The synthesis involves sequential protection and nitration steps. First, protect the α-amino group of L-tyrosine using benzyloxycarbonyl (Cbz) chloride under basic conditions (pH 8-10). Next, introduce the nitro group at the 3-position of the tyrosine aromatic ring using nitric acid in acetic anhydride. Purification via reversed-phase HPLC is critical to isolate the product (CAS 1186231-27-5). Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm identity via ESI-MS ([M+H]+ m/z 361.3) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

Use a combination of analytical techniques:- HPLC : C18 column, gradient elution (5–95% acetonitrile in 0.1% TFA), retention time ~12–14 min.

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion ([M+H]+ m/z 361.3).

- NMR : 1H NMR (DMSO-d6) should show characteristic peaks: δ 7.4–7.2 (Cbz aromatic protons), δ 8.1 (nitro-substituted aromatic proton), and δ 4.3 (α-CH) .

Advanced Research Questions

Q. How does this compound interact with biological systems, such as G-protein-coupled receptors (GPCRs)?

- Methodological Answer :

Studies on 3-nitro-L-tyrosine (a related compound) reveal agonist activity at GPR35, a GPCR involved in immune regulation. Use β-arrestin translocation assays (e.g., Tango assay) in U2OS-GPR35-bla cells to quantify activity. Dose-response curves yield EC50 values (e.g., 142 ± 27 μM for 3-nitro-L-tyrosine). For N-(Cbz)-3-nitro-L-tyrosine, similar assays can assess receptor binding, but steric hindrance from the Cbz group may reduce potency .

Q. How can researchers address discrepancies in nitrotyrosine quantification when using antibodies or mass spectrometry?

- Methodological Answer :

Anti-nitrotyrosine antibodies may cross-react with structurally similar compounds (e.g., 3-chloro-L-tyrosine). Validate specificity via competitive ELISA using negative controls (e.g., unmodified L-tyrosine, p-nitro-L-phenylalanine). For MS-based quantification, use stable isotope-labeled internal standards (e.g., 3-nitro-L-tyrosine-d3, CAS 213386-10-8) to correct for ionization variability .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying protein nitration using N-(Cbz)-3-nitro-L-tyrosine as a precursor?

- Methodological Answer :

- Negative Controls : Omit nitric oxide donors or peroxynitrite to confirm nitration is reaction-dependent.

- Positive Controls : Use pre-nitrated proteins (e.g., BSA-3-nitrotyrosine conjugates) to validate detection methods.

- Specificity Controls : Include reducing agents (e.g., dithionite) to distinguish nitrotyrosine from sulfated tyrosines .

Q. How can researchers resolve conflicting data on nitration efficiency under varying pH conditions?

- Methodological Answer :

Nitration efficiency depends on reactive nitrogen species (RNS) generation. At acidic pH (5–6), peroxynitrite (ONOO⁻) predominates, favoring 3-nitrotyrosine formation. At neutral pH (7–8), nitration may compete with dimerization (e.g., dityrosine formation). Use HPLC-MS to quantify product ratios and adjust reaction buffers (e.g., 50 mM phosphate pH 6.0 vs. 7.4) to optimize conditions .

Stability & Handling

Q. What storage conditions maximize the stability of N-(Cbz)-3-nitro-L-tyrosine?

- Methodological Answer :

Store lyophilized powder at -20°C in sealed, light-protected vials. For solutions, use anhydrous DMSO (stored at -80°C) to prevent hydrolysis. Monitor degradation via HPLC; a >5% increase in impurity peaks (e.g., deprotected tyrosine) indicates instability .

Cross-Disciplinary Applications

Q. How can N-(Cbz)-3-nitro-L-tyrosine be applied in neurodegenerative disease models?

- Methodological Answer :

This compound serves as a precursor to study protein nitration in Alzheimer’s models. Inject into neuronal cultures or transgenic mice, then quantify nitroproteins in brain homogenates via 2D gel electrophoresis and Western blot. Correlate nitration levels with cognitive deficits (e.g., Morris water maze) to assess pathological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。